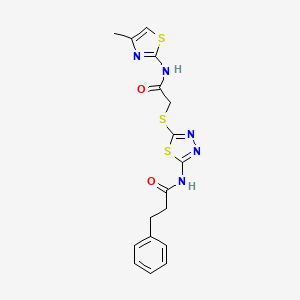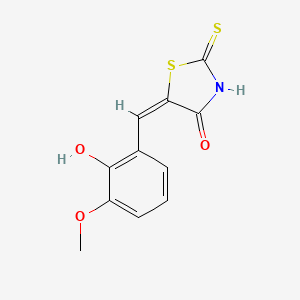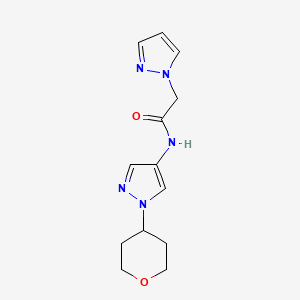
6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Antioxidant Applications
The research on antioxidants closely aligns with the structural interests of compounds like 6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline. For instance, the study by de Koning (2002) emphasizes the role of ethoxyquin, a compound with a similar structural framework, in protecting polyunsaturated fatty acids in fish meal from oxidation. This antioxidant property is crucial for preventing spontaneous combustion of fish meals due to their high unsaturation levels. Notably, analogues of ethoxyquin, including hydroquin, have been identified for their comparable efficacy and cost-effectiveness in antioxidant applications, suggesting a potential area of application for structurally related compounds (de Koning, 2002).
Anticancer and Neuroprotective Properties
The broader family of tetrahydroisoquinolines, to which this compound can be conceptually related due to its structural features, has been explored for therapeutic potentials beyond traditional applications. Singh and Shah (2017) review the therapeutic activities of tetrahydroisoquinoline derivatives, highlighting their success in cancer drug discovery and neuroprotective effects. This suggests potential research avenues for compounds with similar structures in targeting cancer and neurodegenerative diseases (Singh & Shah, 2017).
Enzymatic Redox Mediation
Compounds structurally akin to this compound have been identified for their role in enzymatic redox mediation. Husain and Husain (2007) discuss the utility of such compounds in enhancing the degradation efficiency of recalcitrant compounds in wastewater, highlighting the importance of redox mediators in expanding the substrate range and efficiency of enzymatic degradation. This research indicates potential environmental applications, particularly in pollution mitigation strategies (Husain & Husain, 2007).
Antimalarial Research
The antimalarial efficacy of quinoline derivatives has been well-documented, suggesting a research trajectory for compounds like this compound. Studies such as those by Bhagavathula, Elnour, and Shehab (2016) explore alternatives to traditional antimalarial drugs, focusing on novel mechanisms of action and resistance mitigation. The structural similarity of this compound to antimalarial compounds suggests its potential utility in this domain, especially in the search for new drugs with unique action mechanisms against resistant strains of Plasmodium (Bhagavathula, Elnour, & Shehab, 2016).
properties
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-19-9-12-22-21(14-19)24(26-13-5-6-18(3)16-26)23(15-25-22)30(27,28)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZDKGRHMLLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2441134.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)
![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)